Acide 4-fluoro-2-hydroxybenzoïque

Vue d'ensemble

Description

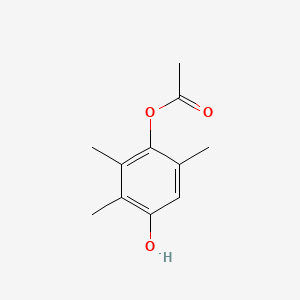

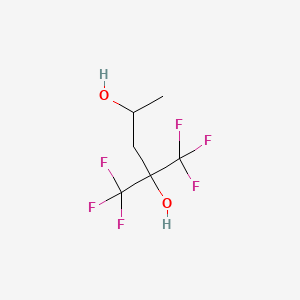

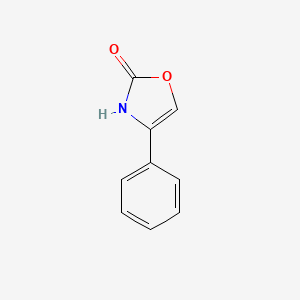

4-Fluoro-2-hydroxybenzoic Acid is an organic compound with the molecular formula C7H5FO3 . It is a derivative of salicylic acid, where a fluorine atom replaces one of the hydrogen atoms on the benzene ring. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals .

Applications De Recherche Scientifique

4-Fluoro-2-hydroxybenzoic Acid is utilized in multiple scientific research applications:

Chemistry: It serves as a precursor for synthesizing more complex fluorinated compounds.

Biology: It is used in the study of enzyme inhibition and protein interactions.

Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mécanisme D'action

Mode of Action

It is known that the compound can be used as a biochemical reagent for life science related research . .

Biochemical Pathways

It is known that the compound is used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff , suggesting it may interact with various biochemical pathways.

Action Environment

It is known that the compound is soluble in methanol , suggesting that its action may be influenced by the solvent environment.

Analyse Biochimique

Biochemical Properties

4-Fluorosalicylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme salicylate hydroxylase, which catalyzes the hydroxylation of salicylic acid derivatives. This interaction is crucial for the metabolic conversion of 4-Fluorosalicylic acid into other bioactive compounds . Additionally, 4-Fluorosalicylic acid can inhibit certain enzymes involved in the biosynthesis of prostaglandins, thereby affecting inflammatory pathways .

Cellular Effects

4-Fluorosalicylic acid influences various cellular processes. It has been observed to affect cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This compound can modulate gene expression by acting on transcription factors, leading to changes in cellular metabolism and function . In certain cell types, 4-Fluorosalicylic acid has been shown to induce apoptosis, highlighting its potential as a therapeutic agent .

Molecular Mechanism

At the molecular level, 4-Fluorosalicylic acid exerts its effects through several mechanisms. It binds to specific receptors on the cell surface, initiating a cascade of intracellular signaling events. This binding can lead to the activation or inhibition of various enzymes, such as cyclooxygenase, which plays a role in the inflammatory response . Additionally, 4-Fluorosalicylic acid can alter gene expression by interacting with nuclear receptors and transcription factors, resulting in changes in protein synthesis and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Fluorosalicylic acid have been studied over different time periods. The compound exhibits stability under standard laboratory conditions, but its activity can decrease over time due to degradation . Long-term studies have shown that prolonged exposure to 4-Fluorosalicylic acid can lead to adaptive changes in cellular function, including alterations in metabolic pathways and gene expression . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile .

Dosage Effects in Animal Models

The effects of 4-Fluorosalicylic acid vary with different dosages in animal models. At low doses, the compound has been found to exert anti-inflammatory and analgesic effects, making it a potential candidate for treating inflammatory conditions . At higher doses, 4-Fluorosalicylic acid can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the optimal dosage for therapeutic use while minimizing adverse effects .

Metabolic Pathways

4-Fluorosalicylic acid is involved in several metabolic pathways. It is primarily metabolized through the shikimate pathway, which is responsible for the biosynthesis of aromatic compounds . The compound interacts with enzymes such as isochorismate synthase, which converts chorismate to isochorismate, a precursor for salicylic acid derivatives . These interactions can influence metabolic flux and the levels of various metabolites, highlighting the compound’s role in cellular metabolism .

Transport and Distribution

Within cells and tissues, 4-Fluorosalicylic acid is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation . The distribution of 4-Fluorosalicylic acid can affect its bioavailability and efficacy, making it essential to understand the mechanisms underlying its transport .

Subcellular Localization

The subcellular localization of 4-Fluorosalicylic acid is critical for its activity and function. The compound is known to localize in specific cellular compartments, such as the cytoplasm and nucleus . This localization is mediated by targeting signals and post-translational modifications that direct 4-Fluorosalicylic acid to its sites of action . Understanding the subcellular distribution of the compound can provide insights into its mechanisms of action and potential therapeutic applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Fluoro-2-hydroxybenzoic Acid can be synthesized from several starting materials, including 4-fluorotoluene, m-fluorophenol, and 4-aminosalicylic acid

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis of 4-fluorosalicylic acid generally follows standard organic synthesis protocols, ensuring high purity and yield. The reaction conditions often involve the use of catalysts and controlled temperatures to facilitate the substitution process .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Fluoro-2-hydroxybenzoic Acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The carboxyl group can be reduced to form alcohols.

Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.

Major Products Formed:

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted salicylic acid derivatives.

Comparaison Avec Des Composés Similaires

Salicylic Acid: The parent compound, widely used in pharmaceuticals and skincare products.

5-Fluorosalicylic Acid: Another fluorinated derivative with similar properties but different substitution patterns.

4-Fluorobenzoic Acid: A related compound with a fluorine atom on the benzene ring but lacking the hydroxyl group.

Uniqueness of 4-Fluorosalicylic Acid: 4-Fluoro-2-hydroxybenzoic Acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the hydroxyl and carboxyl groups, along with the fluorine atom, makes it a versatile compound for various applications .

Propriétés

IUPAC Name |

4-fluoro-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FO3/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTZOLDXHOCCNMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80188057 | |

| Record name | 4-Fluorosalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

345-29-9 | |

| Record name | 4-Fluoro-2-hydroxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=345-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluorosalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000345299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 345-29-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109099 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Fluorosalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluorosalicylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.872 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the fluorine atom in 4-Fluorosalicylic acid influence its conformational behavior compared to salicylic acid?

A1: [] Theoretical calculations and NMR studies demonstrate that the fluorine atom in 4-Fluorosalicylic acid competes with the oxygen atom for the hydrogen of the carboxylic acid group. This competition leads to the existence of two major conformers in both the gas phase and solution. In contrast, the isomer 4-fluorosalicylic acid is expected to exhibit only one dominant conformer. This difference in conformational behavior can influence the compound's overall properties and interactions. (See: )

Q2: Can you describe an interesting application of 4-Fluorosalicylic acid in material science?

A2: [] 4-Fluorosalicylic acid plays a crucial role in a novel, diol-responsive micellar system. When combined with cetyltrimethylammonium bromide (CTAB) and 3-fluorophenylboronic acid (3FPBA), it forms a system where viscosity increases upon the addition of diol compounds like sugar or sugar alcohols. This viscosity change is attributed to the competitive interaction between 4-Fluorosalicylic acid/3FPBA and 3FPBA/sugar complexes with CTAB, ultimately affecting the micellar structure and properties. This system shows promise for applications requiring diol-responsive materials. (See: )

Q3: 4-Fluorosalicylic acid is used in the synthesis of a fluorescent material. Can you provide details about this material and its properties?

A3: [] 4-Fluorosalicylic acid, alongside 4,4'-bipyridine, acts as a ligand in the synthesis of the fluorescent material Zn2(hfoac)4(4,4-pybi)2. This material possesses a molecular formula of C48H32F4N4O12Zn2 and a molecular weight of 1063.56. When excited with 280 nm light, it emits fluorescence at 383 nm with an intensity of 330 a.u. The synthesis process is noted to be simple and cost-effective, offering good repeatability and high yield. (See: )

Q4: How has 4-Fluorosalicylic acid contributed to the development of new copper complexes?

A4: [] Researchers synthesized a novel binuclear copper(II) complex, [Cu2(foac)2(phen)2]·10H2O, using 4-Fluorosalicylic acid as a ligand, along with phenanthroline and copper acetate. Characterized by elemental analyses, IR, UV, and X-ray single crystal diffraction, this complex features a unique structure with each copper ion coordinating to oxygen atoms from 4-Fluorosalicylic acid and nitrogen atoms from phenanthroline. This study expands the library of known copper complexes, which hold potential applications in various fields. (See: )

Q5: Can you explain the concept of regioexhaustive functionalization and how 4-Fluorosalicylic acid relates to this?

A5: [] Regioexhaustive functionalization focuses on introducing diverse substituents at every possible position of a core molecule. This is particularly relevant in medicinal chemistry for exploring a wider range of chemical space and optimizing drug candidates. 4-Fluorosalicylic acid, with its fluorine substituent, serves as an excellent starting point for such modifications. The fluorine atom can direct further functionalization reactions with high regioselectivity, allowing for the synthesis of a variety of derivatives with potentially enhanced properties. (See: )

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzonitrile, 4-[[[4-(hexyloxy)phenyl]methylene]amino]-](/img/structure/B1294882.png)